Cas no 2228531-08-4 (3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol)

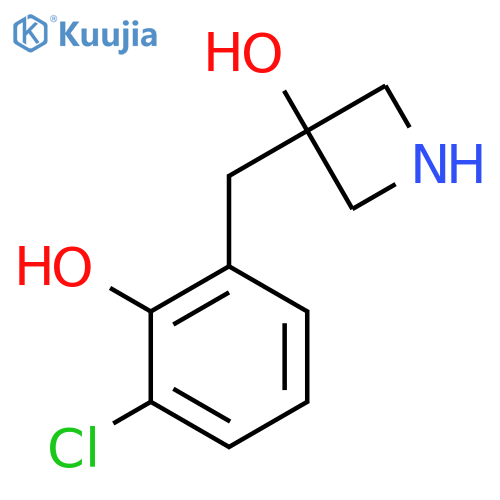

2228531-08-4 structure

商品名:3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol

3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol

- 2228531-08-4

- EN300-1991752

- 3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol

-

- インチ: 1S/C10H12ClNO2/c11-8-3-1-2-7(9(8)13)4-10(14)5-12-6-10/h1-3,12-14H,4-6H2

- InChIKey: GDMXGOQBJLHMRI-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1O)CC1(CNC1)O

計算された属性

- せいみつぶんしりょう: 213.0556563g/mol

- どういたいしつりょう: 213.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1

3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991752-0.1g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 0.1g |

$1068.0 | 2023-09-16 | ||

| Enamine | EN300-1991752-0.25g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 0.25g |

$1117.0 | 2023-09-16 | ||

| Enamine | EN300-1991752-5.0g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 5g |

$3520.0 | 2023-06-01 | ||

| Enamine | EN300-1991752-0.05g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 0.05g |

$1020.0 | 2023-09-16 | ||

| Enamine | EN300-1991752-1.0g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 1g |

$1214.0 | 2023-06-01 | ||

| Enamine | EN300-1991752-5g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 5g |

$3520.0 | 2023-09-16 | ||

| Enamine | EN300-1991752-1g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 1g |

$1214.0 | 2023-09-16 | ||

| Enamine | EN300-1991752-10.0g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 10g |

$5221.0 | 2023-06-01 | ||

| Enamine | EN300-1991752-0.5g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 0.5g |

$1165.0 | 2023-09-16 | ||

| Enamine | EN300-1991752-2.5g |

3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |

2228531-08-4 | 2.5g |

$2379.0 | 2023-09-16 |

3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

2228531-08-4 (3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量